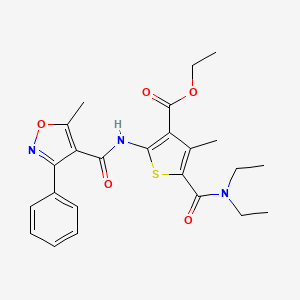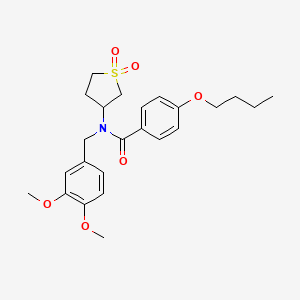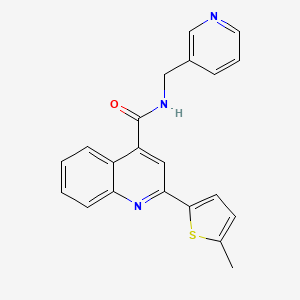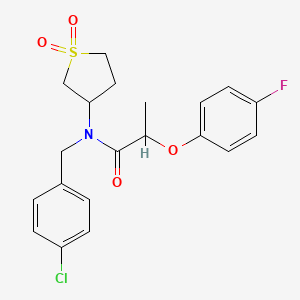![molecular formula C15H15N3O4 B11589452 N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B11589452.png)
N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and a methoxyphenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE typically involves the condensation of pyridine-3-carbaldehyde with 2-(2-methoxyphenoxy)acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the methoxyphenoxy acetate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE
- (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENOXY)ACETATE
Uniqueness: The unique combination of the pyridine ring and the methoxyphenoxy acetate moiety in (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in its analogs.
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-6-2-3-7-13(12)21-10-14(19)22-18-15(16)11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H2,16,18) |
InChI Key |
FLLIJZSJGDYJIK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)ON=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(Benzyloxy)-4-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11589369.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11589375.png)

![3-{5-(4-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11589380.png)
![benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589387.png)

![4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11589389.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11589400.png)
![(2E)-2-Cyano-N-(4-ethoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11589401.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11589421.png)

![Piperidin-1-yl[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]methanone](/img/structure/B11589445.png)

